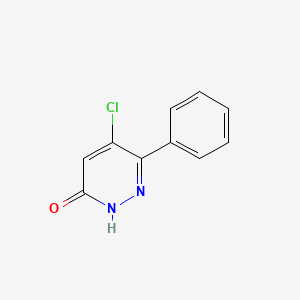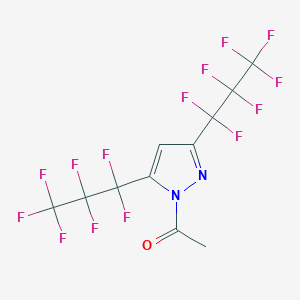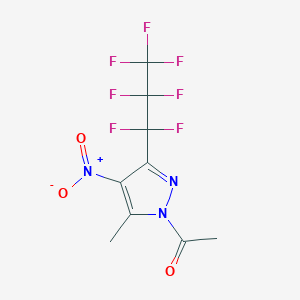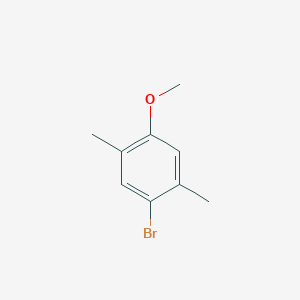
1-Bromo-4-methoxy-2,5-dimethylbenzene
Vue d'ensemble
Description
1-Bromo-4-methoxy-2,5-dimethylbenzene is a brominated aromatic compound with methoxy and methyl substituents on the benzene ring. It is related to various other brominated aromatic compounds that have been studied for their potential applications in polymer synthesis, photoluminescence, and as intermediates in the synthesis of therapeutic agents and photochromic materials.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves multi-step reactions, including bromination, formylation, and various coupling reactions. For instance, the synthesis of a green light-emitting monomer closely related to 1-Bromo-4-methoxy-2,5-dimethylbenzene was achieved through a Horner-Wittig-Emmons reaction, starting from 1,4-dimethoxybenzene and proceeding through several intermediate steps . Another study demonstrated the regioselective bromination of a dimethoxy-dimethylbenzene derivative, leading to various bromination products, including a compound with a single crystal X-ray structure presented .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, with the potential for various isomers depending on the position of the substituents on the benzene ring. For example, the crystal structure of a dibromomethyl derivative of 4-methoxy-2-methylbenzene revealed weak intermolecular O→Br charge-transfer interactions, suggesting the importance of halogen bonding in the solid-state structure . Another study provided crystal structures of different brominated compounds, showing how the presence of bromomethyl substituents can lead to the formation of two-dimensional aggregates in the crystal .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including further bromination, which can be influenced by the nature of substituents on the benzene ring. For example, the reaction of dimethyl-methoxybenzyl alcohols with bromine water resulted in bromination products of aromatic nuclei and the formation of dibromo and tribromo derivatives . The choice of solvent and conditions can lead to different bromination products, as shown in the selective bromination of dimethoxy-dimethylbenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Photoluminescent properties are of particular interest, as seen in the synthesis of bis-(α-cyano-4-methoxystyryl)benzenes, which exhibit high photoluminescence and significant bathochromic shifts in their emission spectra . The light-emitting performance of related compounds has been investigated, with findings indicating specific absorption and emission wavelengths . Additionally, the crystal structures of these compounds can reveal insights into their intermolecular interactions and how these might affect their physical properties .
Applications De Recherche Scientifique
-
Synthesis of Soluble Phenyl-Substituted Poly (p-phenylenevinylenes)
-
Synthesis of Poly (2-methoxy-5-methyl-1, 4-phenylenevinylene) and its Poly (1, 4-phenylenevinylene) Copolymers
- Field : Polymer Chemistry
- Application : 1-Bromo-4-methoxy-2,5-dimethylbenzene is used in the synthesis of poly (2-methoxy-5-methyl-1, 4-phenylenevinylene) and its poly (1, 4-phenylenevinylene) copolymers .
- Results : The electrical and third-order nonlinear optical properties of the synthesized polymers were studied .
-
Synthesis of S - (-)-2- [ N - (trifluoroacetyl)amino]-1- (2,5-dimethoxy-4- bromophenyl)-1-propanone
-
Synthesis of 1,4- bis {4- [2- (4-pyridyl)ethenyl]phenyl}butadiyne and 1,4- bis {2,5-dimethoxy-4- [2- (4-pyridyl)ethenyl]phenyl}butadiyne
-
Stabilization of the nf-e2-related factor
Safety And Hazards
The safety data sheet for 1-Bromo-4-methoxy-2,5-dimethylbenzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
1-bromo-4-methoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSZMKUHFOKNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372910 | |
| Record name | 4-Bromo-2,5-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2,5-dimethylbenzene | |
CAS RN |
58106-25-5 | |
| Record name | 4-Bromo-2,5-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-methoxy-2,5-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



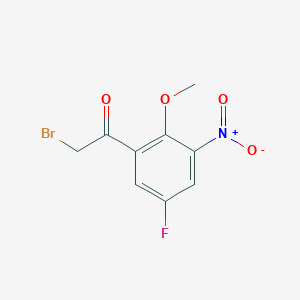
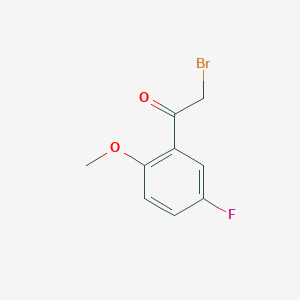
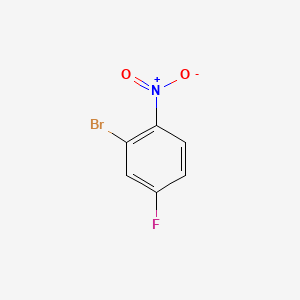
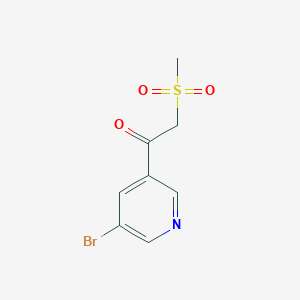
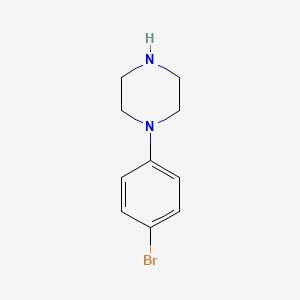
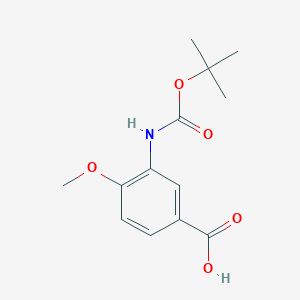
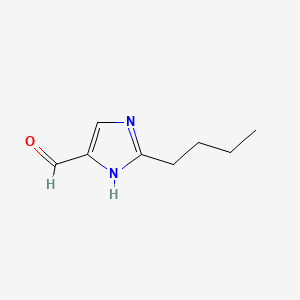
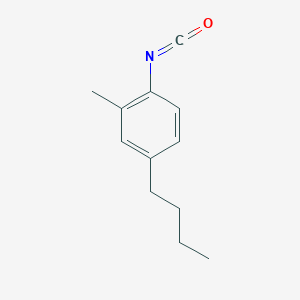
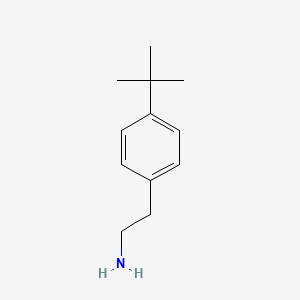
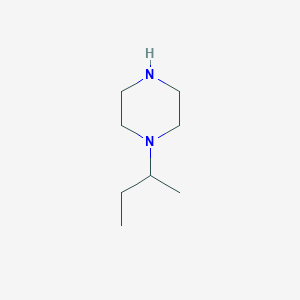
![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)
